molecular formula C9H16O2 B1662041 3-Cyclohexylpropanoic acid CAS No. 701-97-3

3-Cyclohexylpropanoic acid

Cat. No. B1662041
CAS RN: 701-97-3
M. Wt: 156.22 g/mol
InChI Key: HJZLEGIHUQOJBA-UHFFFAOYSA-N
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Description

Cyclohexanepropanoic acid, also known as 3-cyclohexylpropanoic acid, is an organic compound with the molecular formula C₉H₁₆O₂. It is a carbocyclic fatty acid containing a cyclohexane ring attached to a propanoic acid group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical processes .

Scientific Research Applications

Cyclohexanepropanoic acid has a wide range of applications in scientific research:

Safety and Hazards

3-Cyclohexylpropanoic acid is classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 . It has hazard statements H302 - Harmful if swallowed, H315 - Causes skin irritation, and H319 - Causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

The mechanism of action of cyclohexanepropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity. For example, it can inhibit the activity of enzymes involved in fatty acid metabolism, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Biochemical Analysis

Biochemical Properties

It has been found to facilitate the oral delivery of cromolyn, a drug used to treat asthma, by permeating across or through the membrane in rats . This suggests that 3-Cyclohexylpropanoic acid may interact with certain enzymes, proteins, and other biomolecules to facilitate drug delivery.

Cellular Effects

Given its role in facilitating drug delivery , it may influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its ability to facilitate drug delivery suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanepropanoic acid can be synthesized through the hydrogenation of cinnamic acid. The reaction involves the reduction of the double bond in cinnamic acid using hydrogen gas in the presence of a palladium catalyst. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm .

Industrial Production Methods: In industrial settings, cyclohexanepropanoic acid is produced through the catalytic hydrogenation of cinnamic acid. The process involves the use of a continuous flow reactor where cinnamic acid is hydrogenated in the presence of a palladium catalyst. The reaction is carried out at elevated temperatures and pressures to achieve high yields .

Types of Reactions:

    Oxidation: Cyclohexanepropanoic acid can undergo oxidation reactions to form cyclohexanepropanoic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to cyclohexanepropanol using reducing agents such as lithium aluminum hydride.

    Substitution: Cyclohexanepropanoic acid can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Cyclohexanepropanoic acid can be compared with other similar compounds, such as:

    Cyclohexaneacetic acid: Similar structure but with an acetic acid group instead of a propanoic acid group.

    Cyclohexanebutyric acid: Similar structure but with a butyric acid group instead of a propanoic acid group.

    Cyclohexylacetic acid: Similar structure but with a cyclohexyl group attached to an acetic acid group.

Uniqueness: Cyclohexanepropanoic acid is unique due to its specific combination of a cyclohexane ring and a propanoic acid group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, including organic synthesis and the production of bioactive compounds .

properties

IUPAC Name

3-cyclohexylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16O2/c10-9(11)7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZLEGIHUQOJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6061028
Record name Cyclohexanepropionic acid
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Molecular Weight

156.22 g/mol
Source PubChem
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CAS RN

701-97-3
Record name Cyclohexanepropanoic acid
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Record name Cyclohexanepropanoic acid
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Record name Cyclohexanepropanoic acid
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Record name 3-cyclohexylpropionic acid
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Record name CYCLOHEXANEPROPANOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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